molecular formula C9H17NO3S B2982052 (6-Cyclopropyloxan-2-yl)methanesulfonamide CAS No. 2225147-12-4

(6-Cyclopropyloxan-2-yl)methanesulfonamide

Cat. No. B2982052
CAS RN: 2225147-12-4
M. Wt: 219.3
InChI Key: PVVZFWBLLKHTOD-UHFFFAOYSA-N
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Description

“(6-Cyclopropyloxan-2-yl)methanesulfonamide” is a chemical compound with the CAS Number: 2225147-12-4 . It has a molecular weight of 219.3 and is typically available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is (6-cyclopropyltetrahydro-2H-pyran-2-yl)methanesulfonamide . The InChI code for this compound is 1S/C9H17NO3S/c10-14(11,12)6-8-2-1-3-9(13-8)7-4-5-7/h7-9H,1-6H2,(H2,10,11,12) .


Chemical Reactions Analysis

Sulfonamides, like “(6-Cyclopropyloxan-2-yl)methanesulfonamide”, are generally unreactive due to the rigidity of the functional group . They can undergo a variety of acid-base reactions, including deprotonation at the N-H bond and carbon .


Physical And Chemical Properties Analysis

“(6-Cyclopropyloxan-2-yl)methanesulfonamide” is a powder that is stored at room temperature .

Scientific Research Applications

Safety and Hazards

This compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 , indicating that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(6-cyclopropyloxan-2-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3S/c10-14(11,12)6-8-2-1-3-9(13-8)7-4-5-7/h7-9H,1-6H2,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVVZFWBLLKHTOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC(C1)C2CC2)CS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Cyclopropyloxan-2-yl)methanesulfonamide

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